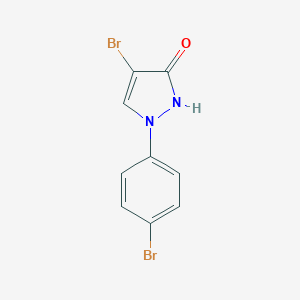
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a derivative of 2-naphthylamine and has been synthesized using different methods.
Scientific Research Applications
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and drug development. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, it has been demonstrated to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The exact mechanism of action of 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes and proteins involved in cancer cell growth and neurodegeneration. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide has been shown to have several biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, the compound has been shown to have antioxidant and anti-inflammatory properties. It has also been demonstrated to modulate the activity of certain neurotransmitters, suggesting a potential role in the treatment of psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide in lab experiments is its potency and specificity. The compound has been shown to have a high affinity for certain enzymes and proteins, making it a useful tool for studying their activity. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using the compound in lab experiments is its potential toxicity. While it has been shown to be relatively safe in vitro and in vivo, further studies are needed to fully understand its toxicity profile.
Future Directions
There are several future directions for research on 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide. One area of interest is the development of analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, studies are needed to evaluate the toxicity profile of the compound and its potential for clinical use.
Synthesis Methods
There are several methods for synthesizing 1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide, but the most common method is through the reaction of 2-naphthylamine with 3,4,5-trimethoxybenzyl chloride and methanol in the presence of a base such as potassium carbonate. The reaction leads to the formation of the desired compound, which is then purified using column chromatography.
properties
Product Name |
1-methoxy-N-(3,4,5-trimethoxybenzyl)-2-naphthamide |
|---|---|
Molecular Formula |
C22H23NO5 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
1-methoxy-N-[(3,4,5-trimethoxyphenyl)methyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C22H23NO5/c1-25-18-11-14(12-19(26-2)21(18)28-4)13-23-22(24)17-10-9-15-7-5-6-8-16(15)20(17)27-3/h5-12H,13H2,1-4H3,(H,23,24) |
InChI Key |
SMIOSAJGPADETG-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=C(C3=CC=CC=C3C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-tert-butyl-2-{[(4-fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B299759.png)

![N-[3-(1,3-dioxan-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B299761.png)
![4-cyclohexyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B299762.png)

![2-({4-[(dimethylamino)sulfonyl]benzoyl}amino)-N-2-pyridinylbenzamide](/img/structure/B299769.png)
![5-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B299770.png)
![N-benzyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299771.png)
![1-(4-fluorophenyl)-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B299773.png)

![2-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B299775.png)
![1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylpiperidine](/img/structure/B299780.png)
